2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl
Overview
Description
"2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl" is a complex organic compound, part of the biphenyl family, characterized by its hexamethyl substitutions and hydroxy groups on the biphenyl structure. These modifications significantly influence its molecular behavior, chemical reactivity, and physical properties.
Synthesis AnalysisThe synthesis of closely related biphenyl compounds involves catalytic reactions, cross-coupling techniques, or direct functionalization of pre-existing biphenyl structures. For example, Dhakal et al. (2019) demonstrated the synthesis of a dihydroxylated metabolite of dichlorobiphenyl, highlighting the role of intramolecular hydrogen bonding and π-π stacking interactions in defining the compound's structure (Dhakal, Parkin, & Lehmler, 2019). Such methodologies could be adapted for synthesizing "2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl."
Molecular Structure AnalysisThe molecular structure of biphenyl derivatives is significantly influenced by their substituents, which can induce torsional strain and affect the overall molecular conformation. The study by Dhakal et al. (2019) on a chlorinated biphenyl derivative reveals that the dihedral angle between the benzene rings and the nature of intermolecular interactions play a crucial role in the compound's structural characteristics. This insight into the structural analysis of biphenyl derivatives can provide a foundation for understanding the molecular structure of "2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl."
Chemical Reactions and Properties
Biphenyl compounds undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidative coupling. The presence of hydroxy groups in "2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl" would make it amenable to reactions such as esterification and etherification, as well as potentially affecting its electronic properties and reactivity patterns.
Physical Properties Analysis
The physical properties of biphenyl derivatives, such as melting and boiling points, solubility, and crystalline structure, are influenced by their molecular structure and substituents. The research by Dhakal et al. (2019) on a dihydroxylated biphenyl compound shows how intramolecular hydrogen bonding and π-π stacking can affect these properties. Such analyses are essential for understanding the behavior of "2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl" under different conditions.
Chemical Properties Analysis
The chemical properties of "2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl" would be characterized by its reactivity towards various chemical reagents, stability under different conditions, and the influence of its functional groups on its overall chemical behavior. Studies on similar compounds suggest that the electron-donating methyl groups and electron-withdrawing hydroxy groups could lead to interesting reactivity patterns, such as enhanced nucleophilicity of the aromatic rings.
Scientific Research Applications
Spherand-type Calixarene Application : It acts as a spherand-type calixarene with C-2 symmetry, useful for functionalizing cyclic trimers and tetramers (O'Sullivan et al., 1994).
Antiestrogenic Activity : Exhibits antiestrogenic effects, particularly in inhibiting estrogenic responses in vitro (Moore et al., 1997).
Use in Synthesis and Characterization : Involved in the synthesis and characterization of various compounds, such as 4,4'-bis(4-hydroxybenzoyloxy)-3,3',5,5'-tetramethylbiphenyl (Zhang Peng-yun, 2011).
Anion Exchange Membranes : Forms a component in anion-conducting polysulfone membranes containing hexa-imidazolium functionalized biphenyl units, which are important for electrochemical energy applications (Weiber & Jannasch, 2016).
Chiral Synthon : Achieves >99% enantioselectivity as a chiral synthon through processes like cholesterol esterase or porcine pancreas lipase-mediated hydrolysis (Takemura et al., 2008).
Electrooxidation : Can be electrooxidized to produce stable cation radical salts or spiro(fluorene-9,1′-cyclohexadienones) (Douadi et al., 1996).
Endocrine-Mediated Responses Study : Used in studying hydroxy-PCBs' activities as agonists and antagonists for several endocrine-mediated responses (Safe et al., 1995).
Phenoxy Resin Properties : Integral in the study of the properties of novel phenoxy resins containing biphenyl groups (Cai Hong, 2006).
properties
IUPAC Name |
4-(4-hydroxy-2,3,5-trimethylphenyl)-2,3,6-trimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-9-7-15(11(3)13(5)17(9)19)16-8-10(2)18(20)14(6)12(16)4/h7-8,19-20H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJCFCLZQBXCIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)C2=C(C(=C(C(=C2)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350860 | |
Record name | 2,2',3,3',5,5'-Hexamethyl[1,1'-biphenyl]-4,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',5,5'-Hexamethyl-4,4'-dihydroxybiphenyl | |
CAS RN |
19956-76-4 | |
Record name | 2,2',3,3',5,5'-Hexamethyl[1,1'-biphenyl]-4,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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